2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a unique combination of structural motifs, including a benzodioxole ring, an indole moiety, and an isoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Indole Moiety: The indole structure can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reactions: The benzodioxole and indole intermediates are then coupled using a suitable linker, such as a halomethyl derivative, under basic conditions.
Formation of the Isoindolone Core: The final step involves the cyclization of the coupled intermediate to form the isoindolone core, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and indole moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the isoindolone core using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated derivatives, acylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
The compound’s potential biological activity, particularly its interactions with biological targets such as enzymes and receptors, makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity.
Medicine
In medicinal chemistry, the compound can be explored for its therapeutic potential. Its structural motifs are often found in bioactive molecules, suggesting that it may have pharmacological effects worth investigating.
Industry
In material science, the compound’s unique electronic and photophysical properties can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-ylmethyl)-1H-indole: Shares the benzodioxole and indole motifs but lacks the isoindolone core.
2-(2,5-dimethoxyphenyl)-1H-indole: Contains the dimethoxyphenyl and indole structures but does not have the benzodioxole ring.
1H-isoindol-1-one: Represents the isoindolone core without the benzodioxole and indole moieties.
Uniqueness
The uniqueness of 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one lies in its combination of three distinct structural motifs, which confer a range of chemical and biological properties
Properties
Molecular Formula |
C32H26N2O5 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C32H26N2O5/c1-36-20-12-14-26(37-2)24(16-20)30-29(23-9-5-6-10-25(23)33-30)31-21-7-3-4-8-22(21)32(35)34(31)17-19-11-13-27-28(15-19)39-18-38-27/h3-16,31,33H,17-18H2,1-2H3 |
InChI Key |
SZYFNMOQTYTACU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CC6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
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